molecular formula C12H16O3 B3012517 Ethyl 2-(2,4-dimethylphenoxy)acetate CAS No. 176450-08-1

Ethyl 2-(2,4-dimethylphenoxy)acetate

Cat. No.: B3012517
CAS No.: 176450-08-1
M. Wt: 208.257
InChI Key: BFQNVMOPPFUZPF-UHFFFAOYSA-N
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Description

Ethyl 2-(2,4-dimethylphenoxy)acetate (CAS 176450-08-1) is a high-purity organic compound with the molecular formula C12H16O3 and a molecular weight of 208.25 g/mol. This ester serves as a versatile chemical building block (synthon) in medicinal chemistry for the design and synthesis of novel bioactive molecules. Recent scientific investigations have demonstrated the significant value of this phenoxyacetate ester scaffold. It is a key precursor in the synthesis of novel morpholine-substituted phenoxyacetohydrazide derivatives, which are being explored as potential dual-action therapeutic agents . Research including in silico molecular docking, in vitro anti-inflammatory assays, and in vivo models has shown that these derivatives exhibit strong binding affinities to vascular endothelial growth factor (VEGF) and cyclooxygenase (COX) enzymes, positioning them as promising candidates for the treatment of chronic inflammation and pathological angiogenesis . The structure features a phenoxy ring system, a functional group pattern also found in other commercially significant agrochemicals, underscoring its broad utility in chemical exploration . This product is intended for research purposes and is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic applications, or for human use.

Properties

IUPAC Name

ethyl 2-(2,4-dimethylphenoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-4-14-12(13)8-15-11-6-5-9(2)7-10(11)3/h5-7H,4,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFQNVMOPPFUZPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=C(C=C(C=C1)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(2,4-dimethylphenoxy)acetate can be synthesized through the esterification of 2-(2,4-dimethylphenoxy)acetic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process. The reaction conditions may vary, but a common procedure involves heating the mixture at 60-80°C for several hours until the reaction is complete .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity. The industrial process may also incorporate purification steps such as distillation or recrystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2,4-dimethylphenoxy)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-(2,4-dimethylphenoxy)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development and as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of ethyl 2-(2,4-dimethylphenoxy)acetate involves its interaction with specific molecular targets and pathways. In biological systems, the compound may act by inhibiting enzymes or interfering with cellular processes. For example, it may inhibit the growth of microorganisms by disrupting their cell membrane integrity or metabolic pathways .

Comparison with Similar Compounds

Key Observations :

  • Electron-donating groups (e.g., methyl in the target compound) reduce phenol acidity, requiring stronger bases and prolonged reflux.
  • Electron-withdrawing groups (e.g., F, Cl) enhance phenol acidity, enabling milder conditions and higher yields .

Physical and Chemical Properties

Compound Physical State Solubility Stability Notes References
Ethyl 2-(2,4-dimethylphenoxy)acetate Crystalline solid Low aqueous solubility Moderate Hydrophobic methyl groups limit solubility
Ethyl 2-[4-[bis(2-hydroxyethyl)amino]phenoxy]acetate Not specified High (due to -OH groups) Not specified Hydroxyethyl groups enhance hydrophilicity
Ethyl (-)-2-[4-(2-aminoethyl)phenoxy]acetate HCl Crystalline forms High (salt form) High (stable polymorphs) HCl salt improves stability and bioavailability

Key Observations :

  • Hydrophobic substituents (e.g., methyl) reduce aqueous solubility, while polar groups (e.g., -OH, -NH2) improve it .
  • Salt formation (e.g., hydrochloride derivatives) and crystalline polymorphs enhance stability and pharmaceutical applicability .

Key Observations :

  • Methyl-substituted derivatives are primarily used as intermediates for bioactive molecules, while amino- and hydroxy-substituted analogs have direct therapeutic roles .
  • Structural modifications (e.g., oxadiazole rings, hydrazides) diversify bioactivity, enabling targeting of enzymes (e.g., lipoxygenase) or pathogens .

Patent and Stability Considerations

  • Novelty Challenges: Minor structural changes (e.g., salt forms, crystalline polymorphs) are critical for patentability. For example, the HCl salt of a related phenoxyacetate derivative was deemed novel despite prior disclosure of the free base .
  • Stability : Crystalline forms (e.g., Form A, Form B) of hydrochloride salts exhibit superior chemical and polymorphic stability under stress conditions (60°C for 1 week) .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for Ethyl 2-(2,4-dimethylphenoxy)acetate, and how do reaction conditions influence yield?

  • Methodology :

  • Step 1 : React 2,4-dimethylphenol with ethyl bromoacetate in dry acetone under reflux (8 hours) using anhydrous K₂CO₃ as a base. Monitor reaction completion via TLC (hexane:ethyl acetate, 3:1) .

  • Step 2 : Post-reaction, cool the mixture, distill the solvent, and extract the product with ether. Wash with 10% NaOH to remove unreacted phenol, followed by water to neutralize residual base .

  • Key Considerations :

  • Electron-donating methyl groups reduce phenol acidity, necessitating strong bases (e.g., K₂CO₃) and prolonged reflux .

  • Anhydrous conditions prevent hydrolysis of the ester product .

    • Data Table : Synthesis Protocol Summary
StepReagents/ConditionsPurposeCritical Parameters
Esterification2,4-dimethylphenol, ethyl bromoacetate, K₂CO₃, dry acetone, 8h refluxForm ester bondAnhydrous solvent, excess base
WorkupEther extraction, NaOH wash, water washPurificationpH control to isolate neutral ester

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral features confirm its structure?

  • Methodology :

  • IR Spectroscopy : Identify ester C=O stretch (~1740 cm⁻¹) and aromatic C-O-C stretch (~1250 cm⁻¹) .

  • ¹H-NMR :

  • Aromatic protons: δ 6.6–7.0 ppm (multiplet for 2,4-dimethyl-substituted benzene) .

  • Ethyl ester group: δ 4.1–4.3 ppm (quartet, -OCH₂CH₃) and δ 1.2–1.4 ppm (triplet, -CH₃) .

  • Methyl groups on benzene: δ 2.2–2.3 ppm (singlet) .

  • EIMS : Molecular ion peak at m/z 236 (C₁₂H₁₆O₃) and fragmentation patterns (e.g., loss of -OCH₂CH₃ group) .

    • Data Table : Key Spectral Signatures
TechniqueKey Peaks/SignalsStructural Assignment
IR1740 cm⁻¹Ester C=O
¹H-NMRδ 2.2–2.3 ppm (s, 6H)2,4-Dimethyl groups
EIMSm/z 236 [M]⁺Molecular ion

Advanced Research Questions

Q. How can researchers optimize the synthesis of bioactive this compound derivatives, and what structural modifications enhance bioactivity?

  • Methodology :

  • Hydrazide Formation : Reflux this compound with hydrazine hydrate to yield 2-(2,4-dimethylphenoxy)acetohydrazide. Prolonged reflux compensates for low electrophilicity of carbonyl carbon .

  • Oxadiazole Synthesis : React hydrazide with CS₂ under basic conditions (KOH) to form 1,3,4-oxadiazole-thiol derivatives. Adjust pH to 5–6 during filtration to maximize yield .

  • Bioactivity Enhancement : Introduce thioether or azomethine groups via nucleophilic substitution (e.g., alkylation) or condensation with aryl aldehydes. Derivatives with electron-withdrawing groups (e.g., nitro) show improved antibacterial activity .

    • Data Table : Derivative Synthesis and Bioactivity
DerivativeModificationBioactivity (Example)
8m (Nitro-substituted)Azomethine linkageAntibacterial (Gram-positive bacteria)
8n (Oxadiazole-thiol)Thioether groupLipoxygenase inhibition

Q. What strategies resolve discrepancies in NMR data for this compound derivatives, and how can isomerism or impurities be addressed?

  • Methodology :

  • Isomerism Analysis :

  • Use 2D NMR (COSY, HSQC) to distinguish regioisomers. For example, NOESY can confirm spatial proximity of methyl groups to aromatic protons .

  • Impurity Identification :

  • Compare experimental vs. theoretical m/z in HRMS to detect byproducts (e.g., incomplete esterification).

  • Optimize recrystallization solvents (e.g., ethanol for oily intermediates) to remove unreacted starting materials .

  • Case Study : In hydrazide derivatives, unexpected δ 3.5–3.7 ppm signals may indicate residual ethyl acetate; repeat washing with cold water to eliminate .

    • Data Table : Troubleshooting NMR Anomalies
IssueDiagnostic ToolSolution
Overlapping aromatic peaks2D NMR (HSQC)Confirm coupling patterns
Residual solvent peaksDeuterated solvent swapRe-dissolve in DMSO-d₆

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